6-[(4-Bromophenoxy)methyl]-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(4-bromophenoxy)methyl]-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 6-[(4-bromophenoxy)methyl]-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
6-[(4-bromophenoxy)methyl]-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-[(4-bromophenoxy)methyl]-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-[(4-bromophenoxy)methyl]-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
6-[(4-bromophenoxy)methyl]-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:
- 6-[(4-bromophenoxy)methyl]-3-(methoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-[(4-bromophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C12H11BrN4OS |
---|---|
Molecular Weight |
339.21 g/mol |
IUPAC Name |
6-[(4-bromophenoxy)methyl]-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11BrN4OS/c1-2-10-14-15-12-17(10)16-11(19-12)7-18-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3 |
InChI Key |
CYIJGSGBEVBAGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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